![molecular formula C7H4BrFO3 B2723591 4-Bromo-2-fluoro-6-hydroxybenzoic acid CAS No. 1805589-29-0](/img/structure/B2723591.png)
4-Bromo-2-fluoro-6-hydroxybenzoic acid
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Overview
Description
4-Bromo-2-fluoro-6-hydroxybenzoic acid is a solid at normal temperature and pressure . It has a molecular formula of C7H4BrFO3 and an average mass of 235.007 Da . It may be used in the synthesis of biaryl intermediates by palladium-mediated coupling with various aryl boronic acids .
Synthesis Analysis
The synthesis of 4-Bromo-2-fluoro-6-hydroxybenzoic acid involves a radical approach . Protodeboronation of 1°, 2°, and 3° alkyl boronic esters is utilized, paired with a Matteson–CH2–homologation . This protocol allows for formal anti-Markovnikov alkene hydromethylation .Molecular Structure Analysis
The molecular structure of 4-Bromo-2-fluoro-6-hydroxybenzoic acid consists of a benzene ring substituted with a bromo group at the 4th position, a fluoro group at the 2nd position, and a hydroxybenzoic acid group at the 6th position .Chemical Reactions Analysis
4-Bromo-2-fluoro-6-hydroxybenzoic acid is stable at normal temperature and decomposes into phenol and carbon dioxide after rapid heating . It has some acidic properties .Physical And Chemical Properties Analysis
4-Bromo-2-fluoro-6-hydroxybenzoic acid is a solid at normal temperature and pressure . It is stable at normal temperature and decomposes into phenol and carbon dioxide after rapid heating . It has some acidic properties .Scientific Research Applications
Synthesis of Biaryl Intermediates
“4-Bromo-2-fluoro-6-hydroxybenzoic acid” may be used in the synthesis of biaryl intermediates by palladium-mediated coupling with various aryl boronic acids . Biaryl compounds are important in a variety of fields, including pharmaceuticals, agrochemicals, and materials science.
Organic Synthesis
This compound is a valuable building block in organic synthesis . It can be used to create complex molecules for a variety of applications, from drug discovery to materials science.
Protodeboronation of Pinacol Boronic Esters
In a study on the catalytic protodeboronation of pinacol boronic esters, “4-Bromo-2-fluoro-6-hydroxybenzoic acid” could potentially be used as a starting material . This process is important for the formal anti-Markovnikov hydromethylation of alkenes, a valuable transformation in organic chemistry .
Synthesis of Fluorobenzamides
“4-Bromo-2-fluoro-6-hydroxybenzoic acid” can also be used in the preparation of 2-bromo-4-fluorobenzamide , a compound that has potential applications in medicinal chemistry.
Synthesis of Dibenzo[b,f]thiepin-10(11H)-one Derivatives
This compound can be used in the synthesis of 3-fluoro-8-(methylthio)dibenzo[b,f]thiepin-10(11H)-one and 2-fluoro-8-(methylthio)dibenzo[b,f]thiepin-10(11H)-one . These derivatives have potential applications in pharmaceutical research.
Synthesis of Benzoic Acid Derivatives
“4-Bromo-2-fluoro-6-hydroxybenzoic acid” can be used in the synthesis of 2-((2-carboxy-5-fluorophenyl)amino)-3-methoxybenzoic acid , a compound that could have potential applications in medicinal chemistry.
Safety and Hazards
Future Directions
4-Bromo-2-fluoro-6-hydroxybenzoic acid may be used in the synthesis of biaryl intermediates by palladium-mediated coupling with various aryl boronic acids . This suggests potential applications in the synthesis of complex organic molecules.
Relevant Papers The relevant papers retrieved provide additional information on the synthesis, properties, and potential applications of 4-Bromo-2-fluoro-6-hydroxybenzoic acid . These papers could be further analyzed for more detailed information.
properties
IUPAC Name |
4-bromo-2-fluoro-6-hydroxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFO3/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2,10H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVBFBKRMQUEMBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)C(=O)O)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-fluoro-6-hydroxybenzoic acid |
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